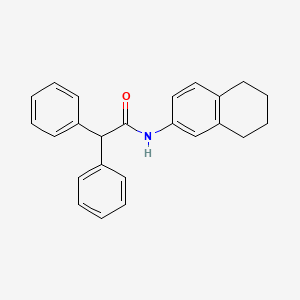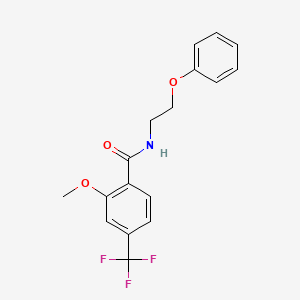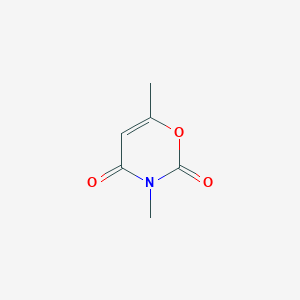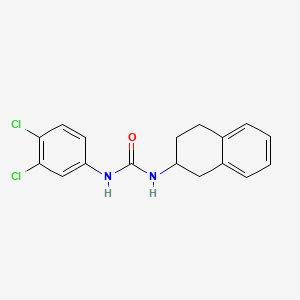![molecular formula C24H23ClN2O3 B4327603 2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-isopropylphenyl)benzamide](/img/structure/B4327603.png)
2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-isopropylphenyl)benzamide
説明
2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-isopropylphenyl)benzamide, also known as CI-994, is a synthetic compound that belongs to the class of benzamides. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections.
作用機序
The mechanism of action of 2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-isopropylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting HDACs, this compound increases the acetylation of histones, leading to the activation of genes that are involved in cell cycle arrest, apoptosis, and DNA damage repair.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer, this compound has been shown to induce cell cycle arrest at the G1 phase, leading to the inhibition of cancer cell proliferation. It has also been shown to induce apoptosis by activating caspase-dependent and -independent pathways. In neurological disorders, this compound has been shown to improve cognitive function and memory by increasing the acetylation of histones and the expression of genes that are involved in synaptic plasticity and neuroprotection. In viral infections, this compound has been shown to inhibit the replication of viruses by inhibiting the expression of viral genes.
実験室実験の利点と制限
2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-isopropylphenyl)benzamide has several advantages for lab experiments, including its potent inhibitory activity against HDACs, its ability to sensitize cancer cells to radiation and chemotherapy, and its ability to inhibit the replication of viruses. However, this compound has some limitations, including its potential toxicity and its limited bioavailability.
将来の方向性
There are several future directions for the research on 2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-isopropylphenyl)benzamide. These include the development of more potent and selective HDAC inhibitors, the identification of biomarkers that can predict the response of cancer cells to this compound, and the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, the investigation of the potential use of this compound in the treatment of viral infections and neurological disorders is an area of future research.
科学的研究の応用
2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-isopropylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to sensitize cancer cells to radiation and chemotherapy. In neurological disorders, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. In viral infections, this compound has been shown to inhibit the replication of several viruses, including HIV, influenza, and herpes simplex virus.
特性
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-N-(2-propan-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O3/c1-16(2)19-7-3-5-9-21(19)27-24(29)20-8-4-6-10-22(20)26-23(28)15-30-18-13-11-17(25)12-14-18/h3-14,16H,15H2,1-2H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOGGZZUEFZXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4327521.png)
![N-1-adamantyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4327529.png)
![2-[(2-isopropyl-5-methylphenoxy)methyl]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4327532.png)
![ethyl [4-({2-[(2-isopropyl-5-methylphenoxy)methyl]benzoyl}amino)-2-methoxyphenyl]carbamate](/img/structure/B4327533.png)
![ethyl {4-[(diphenylacetyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4327554.png)
![ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4327562.png)


![N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide](/img/structure/B4327575.png)

![2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate](/img/structure/B4327600.png)
![N-(3,4-dichlorophenyl)-N'-[2-(2-ethoxyphenoxy)ethyl]urea](/img/structure/B4327609.png)

![N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea](/img/structure/B4327622.png)